5-Acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile
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Overview
Description
5-Acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including acetyl, methyl, nitrophenyl, oxoethyl, sulfanyl, thiophenyl, dihydropyridine, and carbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile involves multiple steps The nitrophenyl and oxoethyl groups are then added through nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. Reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the oxoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The thiophene and dihydropyridine moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile: This compound is unique due to its combination of functional groups and heterocyclic structure.
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-methylthiophene share the thiophene ring but lack the complex functionalization.
Dihydropyridine Derivatives: Compounds such as nifedipine and amlodipine contain the dihydropyridine moiety but differ in their substituents.
Uniqueness
The uniqueness of this compound lies in its multifunctional nature, allowing it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
5-acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c1-12-19(13(2)25)20(18-4-3-9-29-18)16(10-22)21(23-12)30-11-17(26)14-5-7-15(8-6-14)24(27)28/h3-9,20,23H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQGBMQUANYVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CC=CS3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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